4,4'-Dichloro-3,3'-bipyridine
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Overview
Description
Synthesis Analysis
The synthesis of polyhalogenated 4,4'-bipyridines, including 4,4'-Dichloro-3,3'-bipyridine, can be achieved via a simple dimerization procedure starting from dihalopyridines. This method involves ortholithiation followed by dimerization, which can yield halogenated 4,4'-bipyridines in moderate to good yields. The process allows for the incorporation of various halogens into the bipyridine structure, providing a versatile approach to the synthesis of these compounds (Abboud et al., 2010).
Molecular Structure Analysis
The molecular structure of 4,4'-Dichloro-3,3'-bipyridine and its derivatives can be characterized by X-ray diffraction analysis. This technique has been employed to assign the structures of various halogenated bipyridines, revealing detailed insights into their crystalline forms and molecular geometries. The analysis of these structures provides essential information on the positioning of halogen atoms and the overall geometry of the bipyridine framework.
Chemical Reactions and Properties
4,4'-Dichloro-3,3'-bipyridine exhibits unique reactivity due to the presence of chloro substituents, which can undergo nucleophilic substitution reactions. The chemical reactivity of 4,4'-dichloro-2,2'-bipyridine changes significantly upon coordination to metal centers. For instance, while free 4,4'-dichloro-2,2'-bipyridine is relatively unreactive towards nucleophiles, coordination to a metal center such as ruthenium or rhodium increases its susceptibility to nucleophilic displacement. This enhanced reactivity is attributed to the electrophilic nature of the coordinated metal, which facilitates the displacement of chlorine atoms by nucleophiles (Adamczak et al., 2019).
Physical Properties Analysis
The physical properties of 4,4'-Dichloro-3,3'-bipyridine, such as solubility, melting point, and crystalline structure, can be influenced by its molecular arrangement and interactions within the crystal lattice. For example, co-crystals of 4,4'-bipyridine with other molecular entities can exhibit distinct hydrogen bonding patterns, which in turn affect their solubility and melting points. Investigations into the crystal engineering of 4,4'-bipyridine derivatives highlight the role of supramolecular synthons in determining the physical properties of these compounds (Zaman et al., 1999).
Scientific Research Applications
Redox Activity and Electrochromic Aptitude
4,4'-Dichloro-3,3'-bipyridine derivatives have been extensively used in various applications across different research disciplines. These derivatives are known for their redox activity and electrochromic aptitude. They form the building blocks for multifunctional chromic materials and compounds, exhibiting phenomena like various types of chromism. The derivatives have been acknowledged for their solvent-/medium- and environment-responsive characteristics (Papadakis, 2019).
Enhanced Chemical Reactivity in Coordination
The chemical reactivity of 4,4'-Dichloro-3,3'-bipyridine changes significantly when coordinated with a [Ru]2+ center. This coordination makes the chlorine atoms susceptible to nucleophilic displacement, a contrast to its uncoordinated state. Studies on the nucleophilic substitution of the chlorine atom in [Ru(bipy)2{bipy-Cl}]2+ by OCH3− have been insightful for understanding these dynamics (Adamczak et al., 2019).
Application in Amyloid Fibril Formation Inhibition
The structure of 3,3′,5,5′-tetrachloro-2-iodo-4,4′-bipyridine has been proposed as a novel scaffold for designing transthyretin (TTR) fibrillogenesis inhibitors. Research in this area has led to the development of various chiral bipyridines, showing potential in inhibiting amyloid fibril formation in wild type and mutant variants of TTR (Dessì et al., 2020).
Charge Transfer Complexes
4,4'-Dichloro-3,3'-bipyridine is involved in forming charge transfer complexes with benzoquinone derivatives. These complexes exhibit interesting thermodynamic parameters and are investigated for their physical and chemical properties. The structural morphology of these molecules, studied through SEM and TEM, reveals their nanosize significance (Obaid et al., 2012).
Use in Coordination Polymers
The compound is employed in the field of coordination polymers (CPs), where it serves as a rigid N-donor compound. Its role in CPs has been crucial in understanding the effect of diverse ligating topology and the backbone of the ligands on the structures and functions of CPs (Adarsh & Dastidar, 2012).
Catalytic Activity in Carbon Dioxide Reduction
Different Re(bipy)(CO)(3)Cl complexes, including derivatives of 4,4'-Dichloro-3,3'-bipyridine, have been studied for their catalytic activity in the reduction of carbon dioxide to carbon monoxide. These studies highlight the potential of these complexes in environmental applications (Smieja & Kubiak, 2010).
Safety And Hazards
The safety information for 4,4’-Dichloro-3,3’-bipyridine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It’s important to handle this compound with care, avoid dust formation, and not get it in eyes, on skin, or on clothing .
properties
IUPAC Name |
4-chloro-3-(4-chloropyridin-3-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-1-3-13-5-7(9)8-6-14-4-2-10(8)12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAQFXNDAZYAPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C2=C(C=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dichloro-3,3'-bipyridine |
Citations
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